

# A Head-to-Head Comparison of PRMT5 Inhibitors: (S)-Navlimetostat vs. GSK3326595

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The field of oncology is witnessing a surge in the development of targeted therapies, with Protein Arginine Methyltransferase 5 (PRMT5) emerging as a key therapeutic target. PRMT5 is a critical enzyme involved in various cellular processes, including cell cycle regulation, RNA splicing, and signal transduction. Its overexpression has been linked to the progression of numerous cancers. This guide provides an objective, data-driven comparison of two prominent PRMT5 inhibitors: **(S)-Navlimetostat** (also known as MRTX1719 and AMG 193) and GSK3326595.

**(S)-Navlimetostat** is a potent and selective MTA-cooperative inhibitor of the PRMT5-MTA complex, demonstrating a synthetic lethal approach in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[1][2] GSK3326595 is a potent, selective, and reversible inhibitor of PRMT5.[3] This comparison will delve into their mechanisms of action, preclinical efficacy, and the experimental data supporting their development.

## **Quantitative Data Summary**

The following tables summarize the key preclinical data for **(S)-Navlimetostat** and GSK3326595, providing a quantitative comparison of their biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical Potency



| Inhibitor         | Target            | IC50 (nM) |
|-------------------|-------------------|-----------|
| (S)-Navlimetostat | PRMT5-MTA complex | 3.6[4]    |
| PRMT5             | 20.5[4]           |           |
| GSK3326595        | PRMT5/MEP50       | 6.2[3][5] |

Table 2: Cellular Activity

| Inhibitor               | Cell Line                       | Assay             | IC50 / EC50 (nM) |
|-------------------------|---------------------------------|-------------------|------------------|
| (S)-Navlimetostat       | HCT116 (MTAP-<br>deleted)       | Cell Viability    | 12[6]            |
| HCT116 (MTAP wild-type) | Cell Viability                  | >1000[7]          |                  |
| GSK3326595              | Z-138 (Mantle Cell<br>Lymphoma) | Growth Inhibition | ~10-20[5]        |
| Variety of cell lines   | sDMA Reduction                  | 2 - 160[5]        |                  |

Table 3: In Vivo Efficacy in Xenograft Models



| Inhibitor                             | Xenograft Model                 | Dosing Regimen                        | Tumor Growth<br>Inhibition (TGI) |
|---------------------------------------|---------------------------------|---------------------------------------|----------------------------------|
| (S)-Navlimetostat                     | LU99 (NSCLC)                    | 50 mg/kg, oral, daily                 | 86%[8]                           |
| LU99 (NSCLC)                          | 100 mg/kg, oral, daily          | 88%[8]                                |                                  |
| HCT116 (MTAP-deleted)                 | 50-100 mg/kg, oral,<br>daily    | Significant TGI[7]                    | -                                |
| HCT116 (MTAP wild-type)               | 50-100 mg/kg, oral,<br>daily    | No significant effect[7]              | -                                |
| GSK3326595                            | Z-138 (Mantle Cell<br>Lymphoma) | 100 mg/kg, oral, twice daily          | >100% (regression)[9]            |
| REC-1 (Mantle Cell<br>Lymphoma)       | 100 mg/kg, oral, twice daily    | 55%[9]                                |                                  |
| HCT116 (MTAP-<br>deleted & wild-type) | Not specified                   | Similar antitumor activity in both[7] | _                                |

# **Signaling Pathways and Experimental Workflows**

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

PRMT5 Signaling Pathway





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]



- 5. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navlimetostat (MRTX1719) | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Comparison of PRMT5 Inhibitors: (S)-Navlimetostat vs. GSK3326595]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608156#comparing-s-navlimetostat-with-gsk3326595]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com